REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:18])[CH2:4][C:5]1[CH:10]=[CH:9][C:8]([S:11][C:12](=O)N(C)C)=[C:7]([Cl:17])[CH:6]=1.C[O-].[Na+].[Br:22][C:23](Br)(C)[CH3:24]>CO>[CH3:1][O:2][C:3](=[O:18])[CH2:4][C:5]1[CH:10]=[CH:9][C:8]([S:11][CH2:12][CH2:24][CH2:23][Br:22])=[C:7]([Cl:17])[CH:6]=1 |f:1.2|
|
Name
|
3-chloro-4-dimethylcarbamoylthiophenyl acetic acid methyl ester
|
Quantity
|
10.028 g
|
Type
|
reactant
|
Smiles
|
COC(CC1=CC(=C(C=C1)SC(N(C)C)=O)Cl)=O
|
Name
|
sodium methoxide
|
Quantity
|
11.16 mL
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
14.15 mL
|
Type
|
reactant
|
Smiles
|
BrC(C)(C)Br
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
the solution stirred for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was refluxed for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
transferred to a dropping funnel
|
Type
|
CUSTOM
|
Details
|
The dropping funnel was placed atop a flask
|
Type
|
ADDITION
|
Details
|
The contents of the dropping funnel were added to the flask dropwise
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was partitioned between isopropyl acetate and pH 4 buffer
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
WASH
|
Details
|
the organic washed once with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic was dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(CC1=CC(=C(C=C1)SCCCBr)Cl)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |